

AMBROX DL (Ambroxol Hydrochloride): A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: AMBROX DL

Cat. No.: B1205197

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CAS Number: 3738-00-9 (Note: This CAS number refers to **Ambrox DL**, a fragrance ingredient. This guide focuses on the pharmacologically active Ambroxol Hydrochloride, CAS Number 23828-92-4).

Introduction

Ambroxol hydrochloride is a widely utilized mucolytic agent renowned for its efficacy in the treatment of respiratory conditions characterized by the production of viscous or excessive mucus. A metabolite of bromhexine, ambroxol has been in clinical use since 1978 for treating a variety of bronchopulmonary diseases, including acute and chronic bronchitis.^{[1][2][3]} Its therapeutic actions extend beyond its secretolytic properties, encompassing anti-inflammatory, antioxidant, and local anesthetic effects.^{[2][3]} This technical guide provides an in-depth overview of ambroxol hydrochloride, focusing on its physicochemical properties, mechanism of action, pharmacokinetics, synthesis, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A comprehensive summary of the physicochemical properties of Ambroxol Hydrochloride is presented in the table below.

Property	Value	Reference
Chemical Name	trans-4-[[[2-Amino-3,5-dibromophenyl)methyl]amino]cyclohexanol hydrochloride	[4]
CAS Number	23828-92-4	[5]
Molecular Formula	C ₁₃ H ₁₈ Br ₂ N ₂ O·HCl	[6]
Molecular Weight	414.56 g/mol	[6]
Appearance	Odorless, crystalline powder	[7]
Melting Point	75-76 °C	[8]
Boiling Point	273.9 °C at 760 mmHg	[8]
Flash Point	104.8 °C	[8]
Density	0.939 g/cm ³	[8]
Solubility	Does not mix well with water	[7]

Mechanism of Action

Ambroxol hydrochloride exerts its therapeutic effects through a multi-faceted mechanism of action. Primarily, it functions as a mucokinetic and secretolytic agent.[3] It stimulates the production and release of pulmonary surfactant by type II pneumocytes, which reduces the adhesion of mucus to the bronchial walls and improves its transport.[2][3] This action facilitates mucociliary clearance, making it easier to expectorate mucus.[3]

Beyond its effects on mucus, ambroxol exhibits several other pharmacological activities:

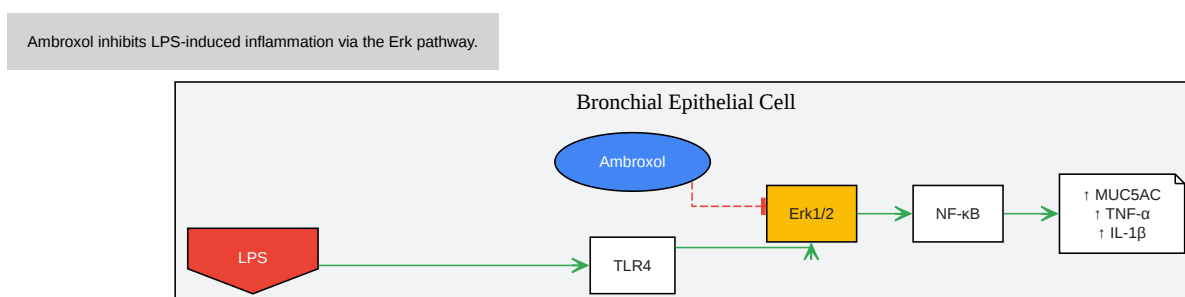
- **Anti-inflammatory and Antioxidant Properties:** Ambroxol can reduce the release of inflammatory cytokines and histamine and scavenge free radicals.[2]
- **Local Anesthetic Effect:** It acts as a potent inhibitor of neuronal Na⁺ channels, which explains its use in relieving sore throat pain.[2]

- **Enhancement of Antibiotic Penetration:** Ambroxol can increase the concentration of various antibiotics in the lungs, suggesting a synergistic effect when co-administered for respiratory infections.[1][3]
- **Autophagy Induction:** Both ambroxol and its parent compound, bromhexine, have been shown to induce autophagy in various cell types.[2]

Recent research has also explored the potential of ambroxol in neurodegenerative diseases like Parkinson's, where it is thought to improve the function of the enzyme glucocerebrosidase (GCase).[9][10]

Signaling Pathways

Ambroxol has been shown to modulate specific signaling pathways to exert its anti-inflammatory and secretolytic effects. One key pathway is the extracellular signal-regulated kinase (Erk) 1/2 signaling pathway. In studies involving lipopolysaccharide (LPS)-induced airway inflammation, ambroxol was found to inhibit the expression of MUC5AC, TNF- α , and IL-1 β by suppressing the Erk signaling pathway.[11][12]



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Caption: Ambroxol's inhibition of the Erk signaling pathway.

Pharmacokinetics

The pharmacokinetic profile of ambroxol hydrochloride has been well-characterized.

Parameter	Value	Route of Administration	Reference
Bioavailability	~79%	Oral (immediate-release)	[13]
Time to Peak Plasma Concentration (Tmax)	1-2.5 hours	Oral (immediate-release)	[13]
Plasma Protein Binding	~90%	-	[13]
Volume of Distribution (Vd)	~552 L	-	[13]
Metabolism	Primarily in the liver via glucuronidation (CYP3A4)	-	[13]
Elimination Half-life (t _{1/2})	~10 hours	-	[13]
Excretion	Mainly via urine (~83%)	-	[13]

A comparative study of ambroxol hydrochloride aerosol and injection showed similar bioavailability.[14]

Synthesis of Ambroxol Hydrochloride

Several synthetic routes for ambroxol hydrochloride have been developed. A common method involves the following key steps:[6]

- Bromination: Starting from a suitable precursor like o-nitrobenzaldehyde or methyl 2-aminobenzoate.[6][15]
- Condensation: Reaction with trans-4-aminocyclohexanol.[15]

- Reduction: Reduction of the nitro group and/or other intermediates.[15]
- Salification: Formation of the hydrochloride salt.[6]

The overall yield for some reported synthetic methods is around 54.6%.[6]

General synthetic workflow for Ambroxol Hydrochloride.



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Caption: A generalized synthetic workflow for Ambroxol HCl.

Experimental Protocols

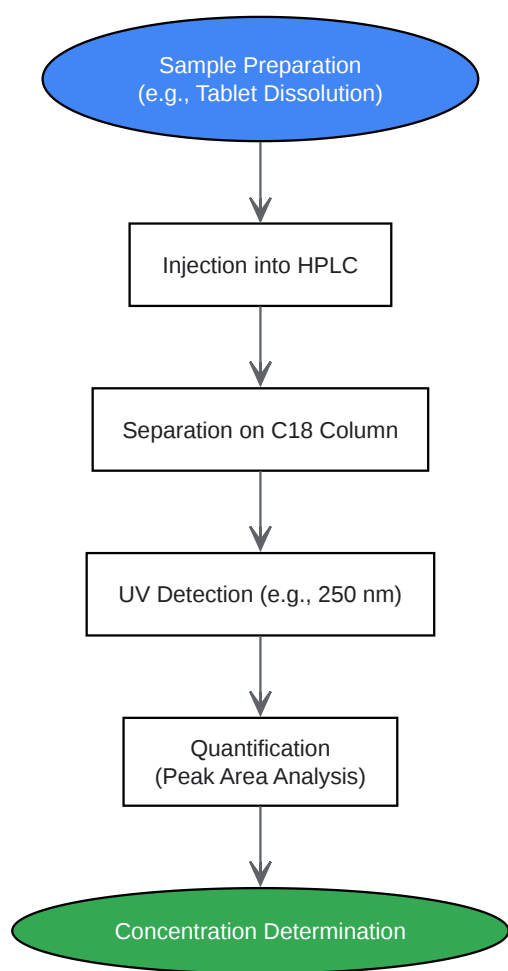
High-Performance Liquid Chromatography (HPLC) for Quantification

A robust and widely used method for the quantification of ambroxol hydrochloride in pharmaceutical formulations and biological samples is High-Performance Liquid Chromatography (HPLC).[16][17]

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.[17]
- Column: A reversed-phase C18 column is commonly used.[16]
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with an acid like phosphoric acid to improve peak shape. A typical ratio is acetonitrile and water (pH 3.5) in a 60:40 v/v ratio.[16][17]
- Flow Rate: Optimized in the range of 0.5 to 1.5 mL/min.[16]

- Detection: UV detection at a wavelength of 250 nm or 229 nm.[17][18]
- Sample Preparation: For tablet formulations, a specific weight of the powdered tablets is dissolved in the mobile phase, sonicated, filtered, and then injected into the HPLC system. [18] For biological samples, an extraction step is required to isolate the drug.
- Validation: The method must be validated for linearity, precision (repeatability and intermediate precision), accuracy, and robustness according to ICH guidelines.[16][18]



Experimental workflow for HPLC quantification of Ambroxol.

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Caption: A standard workflow for HPLC analysis of Ambroxol.

Clinical Development and Safety

Ambroxol has a long history of clinical use and is generally well-tolerated.[1][19] Common side effects are mild and may include gastrointestinal symptoms like nausea and diarrhea.[19]

Current Clinical Trials

Beyond its established use in respiratory diseases, ambroxol is being investigated for other indications, most notably for Parkinson's disease.[9] Phase II and III clinical trials are underway to evaluate its potential as a disease-modifying therapy.[9][20] These trials are assessing the safety and efficacy of high-dose ambroxol in slowing the progression of the disease.[20]

Key Aspects of Ongoing Parkinson's Disease Trials:

- Dosage: High doses, up to 1260 mg/day, are being investigated.[20]
- Duration: Long-term studies, some lasting up to 104 weeks.[20]
- Design: Randomized, double-blind, placebo-controlled trials.[20]
- Primary Outcome: To assess if ambroxol can slow the progression of Parkinson's disease. [20]

Conclusion

Ambroxol hydrochloride is a well-established pharmaceutical agent with a robust profile as a mucolytic. Its multifaceted mechanism of action, including anti-inflammatory and antioxidant properties, continues to be an area of active research. The ongoing clinical trials for neurodegenerative diseases highlight the potential for repurposing this drug for new therapeutic applications. This guide provides a comprehensive technical overview to support further research and development efforts related to ambroxol hydrochloride.

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